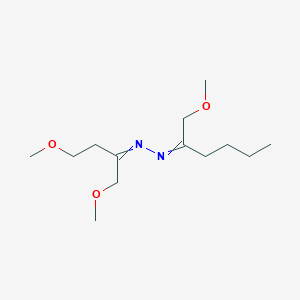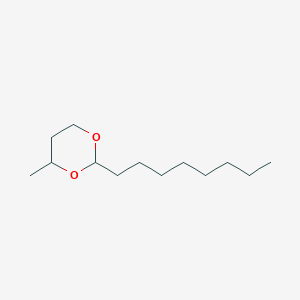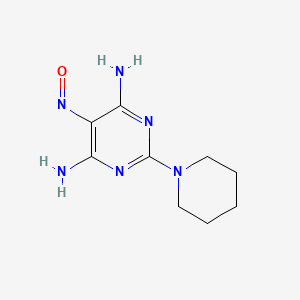![molecular formula C21H17F3O B14002582 1,1',1''-[(2,2,2-Trifluoroethoxy)methanetriyl]tribenzene CAS No. 80054-70-2](/img/structure/B14002582.png)
1,1',1''-[(2,2,2-Trifluoroethoxy)methanetriyl]tribenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’,1’'-[(2,2,2-Trifluoroethoxy)methanetriyl]tribenzene is an organic compound characterized by the presence of three benzene rings connected through a central carbon atom, which is further bonded to three trifluoroethoxy groups. This compound is notable for its unique structural features and the presence of fluorine atoms, which impart distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’,1’'-[(2,2,2-Trifluoroethoxy)methanetriyl]tribenzene typically involves the reaction of benzene derivatives with trifluoroethanol in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1,1’,1’'-[(2,2,2-Trifluoroethoxy)methanetriyl]tribenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield hydrocarbon derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the benzene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products
Oxidation: Quinones and other oxygenated derivatives.
Reduction: Hydrocarbon derivatives with reduced fluorine content.
Substitution: Various substituted benzene derivatives depending on the reagents used.
Scientific Research Applications
1,1’,1’'-[(2,2,2-Trifluoroethoxy)methanetriyl]tribenzene has several applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, particularly in the development of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties due to the presence of fluorine atoms.
Mechanism of Action
The mechanism of action of 1,1’,1’'-[(2,2,2-Trifluoroethoxy)methanetriyl]tribenzene involves its interaction with molecular targets through its trifluoroethoxy groups. These groups can form strong interactions with various biomolecules, influencing their activity and function. The pathways involved may include binding to enzymes, receptors, or other proteins, leading to modulation of their activity.
Comparison with Similar Compounds
Similar Compounds
- 1,1,1-Trifluoro-2-(2,2,2-trifluoroethoxy)ethane
- 1,1,2,2-Tetrafluoroethyl 2,2,2-trifluoroethyl ether
Uniqueness
1,1’,1’'-[(2,2,2-Trifluoroethoxy)methanetriyl]tribenzene is unique due to its specific structural arrangement, which includes three benzene rings and three trifluoroethoxy groups. This structure imparts distinct chemical properties, such as high stability and reactivity, making it valuable in various applications.
Properties
CAS No. |
80054-70-2 |
|---|---|
Molecular Formula |
C21H17F3O |
Molecular Weight |
342.4 g/mol |
IUPAC Name |
[diphenyl(2,2,2-trifluoroethoxy)methyl]benzene |
InChI |
InChI=1S/C21H17F3O/c22-20(23,24)16-25-21(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15H,16H2 |
InChI Key |
YZHDKIHFTVSYDQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



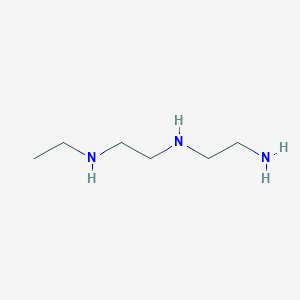
![6-(Ethanesulfonyl)tetrazolo[1,5-b]pyridazine](/img/structure/B14002516.png)
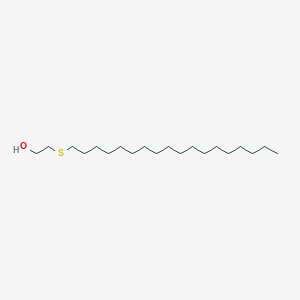
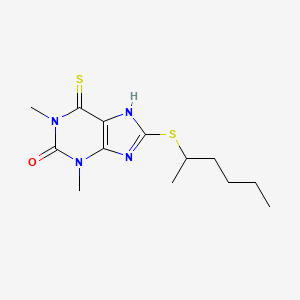

![4-[(2E)-3-(4-Chlorobutyl)triaz-2-en-1-yl]benzonitrile](/img/structure/B14002535.png)
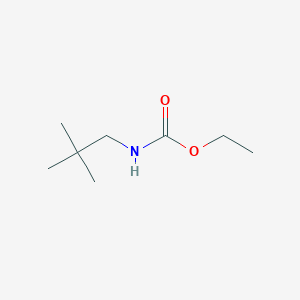
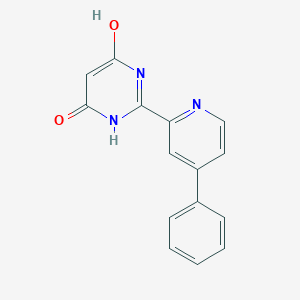
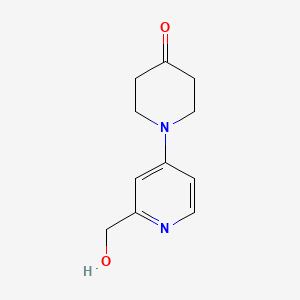
![N-[[2-(3,4-dimethoxyphenyl)-1,3-dioxolan-2-yl]methyl]acetamide](/img/structure/B14002557.png)
